

Application Note: Quantification of Iopamidol and Iopamidol-d8 by LC-MS/MS

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Compound of Interest

Compound Name: Iopamidol-d8

Cat. No.: B12414478

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Introduction

Iopamidol is a widely used, non-ionic, low-osmolar iodinated contrast agent for medical imaging procedures.[1][2] Its frequent use and persistence have led to its presence in various water sources, necessitating sensitive analytical methods for monitoring.[1][3] This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Iopamidol and its deuterated internal standard, **Iopamidol-d8**. This method is applicable for environmental monitoring and pharmaceutical analysis.

The methodology relies on the high selectivity and sensitivity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.[4] Chromatographic separation is achieved using a reversed-phase C18 column.

Quantitative Data Summary

The following table summarizes the optimized MRM transitions for the analysis of Iopamidol and its internal standard, **Iopamidol-d8**.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
lopamidol (Quantifier)	777.9	575.0	40	25
lopamidol (Qualifier)	777.9	617.0	40	20
lopamidol-d8 (IS)	785.9	583.0	40	25
lopamidol-d8 (IS)	786.0	391.0	Not Specified	42
lopamidol-d8 (IS)	786.0	546.0	Not Specified	32

Data sourced from multiple references.

Experimental Protocols

This section details the methodology for the LC-MS/MS analysis of lopamidol.

Materials and Reagents

- lopamidol reference standard
- **lopamidol-d8** internal standard (IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- C18 reversed-phase HPLC/UHPLC column

Standard and Sample Preparation

Stock Solutions (1 mg/mL): Individually weigh and dissolve 10 mg of lopamidol and **lopamidol-d8** in 10 mL of methanol.

Internal Standard Working Solution (100 ng/mL): Dilute the **lopamidol-d8** stock solution with the initial mobile phase composition.

Sample Preparation:

- Aqueous Samples (e.g., environmental water): To 1 mL of the water sample, add a specific volume of the internal standard working solution. Vortex the sample and filter it through a 0.22 µm syringe filter into an HPLC vial.
- Pharmaceutical Formulations: Dilute the formulation with ultrapure water to bring the expected lopamidol concentration within the calibration range. Add the internal standard to an aliquot of the diluted sample.
- Plasma Samples: Perform protein precipitation by adding acetonitrile to the plasma sample containing the internal standard. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

LC-MS/MS Conditions

Liquid Chromatography:

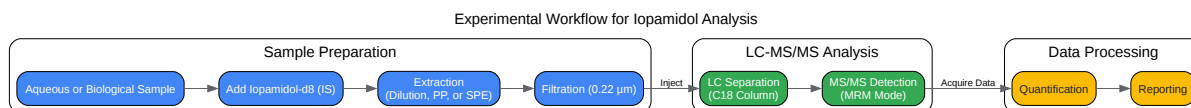
Parameter	Condition
System	HPLC or UHPLC system
Column	C18 reversed-phase column
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL

Mass Spectrometry:

Parameter	Condition
System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr

Visualizations

The following diagram illustrates the general experimental workflow for the LC-MS/MS analysis of lopamidol.



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